molecular formula C31H30N4O2S B11088809 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11088809
M. Wt: 522.7 g/mol
InChI Key: UYQOXZOVAWZUCB-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of dihydropyridines, which are derivatives of pyridine.
  • Its complex structure contains a cyano group, a sulfanyl (thiol) group, and various aromatic substituents.
  • Dihydropyridines have diverse applications, including as calcium channel blockers in medicine and as intermediates in organic synthesis.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of an appropriate aldehyde or ketone with a cyanoacetate derivative, followed by cyclization.

      Reaction Conditions: These reactions typically occur under basic conditions, often using a strong base like sodium hydroxide.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to yield high purity.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the cyano group yields an amine.

  • Scientific Research Applications

      Medicine: Dihydropyridines are used as calcium channel blockers to treat hypertension and angina.

      Chemistry: They serve as versatile intermediates for the synthesis of other compounds.

      Biology: Some dihydropyridines exhibit biological activity, such as antioxidant properties.

      Industry: They find applications in polymer chemistry and materials science.

  • Mechanism of Action

    • In medicine, dihydropyridines block calcium channels, leading to vasodilation and reduced blood pressure.
    • The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: The specific combination of substituents in this compound makes it unique.

      Similar Compounds: Other dihydropyridines, such as nifedipine and amlodipine, share structural similarities but differ in substituents and pharmacological properties.

    Remember that this compound’s full name is quite lengthy, so researchers often use abbreviations or acronyms for convenience.

    Properties

    Molecular Formula

    C31H30N4O2S

    Molecular Weight

    522.7 g/mol

    IUPAC Name

    5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

    InChI

    InChI=1S/C31H30N4O2S/c1-19-14-15-26(21(3)16-19)34-27(36)18-38-31-24(17-32)29(23-11-6-5-7-12-23)28(22(4)33-31)30(37)35-25-13-9-8-10-20(25)2/h5-16,29,33H,18H2,1-4H3,(H,34,36)(H,35,37)

    InChI Key

    UYQOXZOVAWZUCB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N)C

    Origin of Product

    United States

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